molecular formula C24H27FN2O4S B2765833 1-butyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one CAS No. 892764-00-0

1-butyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one

Cat. No. B2765833
CAS RN: 892764-00-0
M. Wt: 458.55
InChI Key: XWWIOQMRVIGCMS-UHFFFAOYSA-N
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Description

1-Butyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one, commonly known as BFMT, is a synthetic compound that belongs to the quinoline family. It is widely used in scientific research due to its unique properties and potential applications. The purpose of

Scientific Research Applications

Synthesis and Modification Techniques

  • Experimental and Theoretical Studies on Coupling Reactions : The synthesis of fluorinated heterocycles, including compounds similar to "1-butyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one", has been explored through rhodium(III)-catalyzed C-H activation and coupling reactions. This process has shown potential for creating a variety of fluorinated heterocycles valuable in pharmaceutical and agrochemical industries, with detailed mechanistic insights supported by density functional theory (DFT) studies (Wu et al., 2017).

Biological and Chemical Applications

  • Antitrypanosomal Activity : A study focused on the synthesis of thiosemicarbazide derivatives of "1-butyl-6-fluoro-7-morpholino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" and evaluated their antitrypanosomal activity. This research signifies the compound's potential in treating trypanosomiasis, with several derivatives showing promising biological activity (Pyrih et al., 2018).

Mechanoluminescence and Data Security

  • AIE-active Ir(III) Complexes : Research into aggregation-induced emission (AIE) active materials has led to the development of compounds that exhibit tunable emissions and mechanoluminescence. These properties are valuable for applications in data security protection, highlighting the potential use of "this compound" derivatives in advanced material sciences (Song et al., 2016).

Antimicrobial Potency

  • Broad Spectrum Antimicrobial Activity : The synthesis of new quinoline-based derivatives, including structures related to "this compound", has been explored for their antimicrobial efficacy. These studies demonstrate significant activity against a range of bacterial strains, offering insights into the compound's potential for developing new antimicrobial agents (Desai et al., 2012).

Fluorescence and Imaging Applications

  • Fluorescent Probe Development : The compound has been investigated as part of a study on developing fluorescent probes for Cu2+ ions, indicating its utility in bioimaging applications. This research underscores the compound's role in enhancing the sensitivity and selectivity of fluorescent probes for detecting metal ions in biological systems (Wei et al., 2021).

Catalysis and Green Chemistry

  • Catalyst-free Synthesis : Investigations into catalyst-free synthesis methods have included compounds akin to "this compound", showcasing the potential for more sustainable and efficient chemical synthesis processes. These studies contribute to the field of green chemistry by minimizing the use of hazardous catalysts and solvents (Govindaraju et al., 2016).

properties

IUPAC Name

1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4S/c1-3-4-9-27-16-23(32(29,30)18-7-5-17(2)6-8-18)24(28)19-14-20(25)22(15-21(19)27)26-10-12-31-13-11-26/h5-8,14-16H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWIOQMRVIGCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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